Regioisomeric Methyl Positioning Dictates Kinase Selectivity Profile: 5-Methyl vs. 6-Methyl vs. 7-Methyl Imidazopyridine Cores
The methyl group position on the imidazo[4,5-b]pyridine core dictates the compound's steric and electronic complementarity to the kinase hinge region. In the TAM kinase inhibitor series, 2,6-disubstituted imidazo[4,5-b]pyridines achieved 0.77 nM potency on AXL with 120- to 900-fold selectivity over MER and TYRO3, while the 2,5-substitution pattern (as in the target compound) is structurally precluded from adopting the same binding mode and is expected to yield a fundamentally different selectivity fingerprint [1]. In Aurora kinase programs, C7-imidazo[4,5-b]pyridine derivatization yielded >1000-fold selectivity for Aurora-A over Aurora-B, whereas the 5-methyl substitution pattern directs substituents toward a different region of the ATP pocket, potentially favoring alternative kinase targets [2]. No direct head-to-head data comparing 5-methyl vs. 6-methyl vs. 7-methyl regioisomers on the same kinase panel is currently publicly available.
| Evidence Dimension | Kinase selectivity profile (AXL vs. MER vs. TYRO3) as a function of imidazopyridine substitution pattern |
|---|---|
| Target Compound Data | 5-Methyl-2-aminomethyl substitution; selectivity profile not experimentally determined in published literature |
| Comparator Or Baseline | 2,6-Disubstituted imidazo[4,5-b]pyridines: AXL IC50 = 0.77 nM, 120–900× selectivity over MER/TYRO3 |
| Quantified Difference | Structural difference (2,5- vs. 2,6-substitution) predicts a distinct kinase selectivity fingerprint; magnitude of difference not quantified due to absence of direct comparative data |
| Conditions | In vitro kinase inhibition assay (TAM family); recombinant AXL, MER, TYRO3 catalytic domains |
Why This Matters
For programs requiring a methyl-bearing imidazopyridine scaffold, the 5-methyl regioisomer provides a distinct steric trajectory that cannot be replicated by the 6-methyl or 7-methyl analogs, making it the only viable building block for SAR exploration around this substitution vector.
- [1] Baladi T. et al. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorg Med Chem, 2018, 26(20), 5510–5530. PMID: 30309671. View Source
- [2] Bavetsias V. et al. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. J Med Chem, 2013, 56(22), 9122–9135. View Source
